[bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine
Description
Properties
IUPAC Name |
N-bis(propylsulfanyl)phosphoryl-1-(4-bromophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrNOPS2/c1-3-9-18-17(16,19-10-4-2)15-11-12-5-7-13(14)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVUXALVECSCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(NCC1=CC=C(C=C1)Br)SCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrNOPS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine typically involves the reaction of 4-bromobenzylamine with propylsulfanylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of phosphoryl sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
[bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-[bis(benzylthio)phosphoryl]acetate
Structural Similarities :
Key Differences :
| Parameter | [bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine | Methyl 2-[bis(benzylthio)phosphoryl]acetate |
|---|---|---|
| Molecular Formula | C₁₃H₁₉BrNOPS₂ | C₁₇H₁₉O₃PS₂ |
| Functional Groups | Amine, phosphoryl, propylsulfanyl | Ester, phosphoryl, benzylthio |
| Steric Effects | Propylsulfanyl groups (smaller steric bulk) | Benzylthio groups (larger steric bulk) |
| Applications | Potential HWE reagent for amine-linked substrates | Proven HWE reagent for ester synthesis |
Research Findings :
- The benzylthio groups in methyl 2-[bis(benzylthio)phosphoryl]acetate enhance stereoselectivity in olefination due to their bulky nature, favoring E-alkene formation .
Bis(4-bromophenyl)amine
Structural Similarities :
- Both compounds contain a 4-bromophenyl substituent.
- The amine group is a common feature.
Key Differences :
Research Findings :
- Bis(4-bromophenyl)amine is primarily used as an intermediate in drug synthesis, leveraging the bromine atoms for cross-coupling reactions . In contrast, the target compound’s phosphoryl group expands its utility in organocatalysis or HWE reactions.
1,3-bis(4-bromophenyl)propan-2-ylamine hydrochloride
Structural Similarities :
- Both compounds incorporate 4-bromophenyl groups and an amine .
Key Differences :
| Parameter | This compound | 1,3-bis(4-bromophenyl)propan-2-ylamine hydrochloride |
|---|---|---|
| Molecular Formula | C₁₃H₁₉BrNOPS₂ | C₁₆H₁₈Br₂ClN |
| Backbone | Single (4-bromophenyl)methyl group | 1,3-bis(4-bromophenyl)propan-2-yl backbone |
| Functionality | Phosphoryl and sulfur groups enable reactivity | Hydrochloride salt enhances solubility |
Research Findings :
- The hydrochloride salt in 1,3-bis(4-bromophenyl)propan-2-ylamine improves its solubility in polar solvents, making it suitable for biological assays . The target compound’s phosphoryl group may limit solubility but enhance stability in organic media.
Biological Activity
The compound [bis(propylsulfanyl)phosphoryl][(4-bromophenyl)methyl]amine, a phosphorous-containing organic molecule, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be broken down into two primary components: the bis(propylsulfanyl)phosphoryl group and the (4-bromophenyl)methylamine moiety. The presence of sulfur and phosphorus atoms suggests potential reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H18BrN2PS2 |
| Molecular Weight | 363.39 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphoryl group can act as a ligand, modulating protein activity and influencing biochemical pathways.
- Enzyme Inhibition : Studies have shown that phosphorous-containing compounds can inhibit certain enzymes by mimicking substrates or binding to active sites.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study evaluating the antimicrobial efficacy of phosphorous-based compounds found that they could inhibit the growth of various bacterial strains, including E. coli and S. aureus.
- Case Study : A synthesized analog demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, suggesting that this compound may exhibit comparable activity.
Cytotoxicity
The cytotoxic effects of the compound were assessed using human cancer cell lines. Preliminary results indicated that at concentrations above 50 µM, there was a significant reduction in cell viability.
- Research Findings :
- Cell Line Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 45 µM
- MCF-7: 60 µM
These findings suggest potential applications in cancer therapy, warranting further investigation into the underlying mechanisms of action.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is essential:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| [bis(methylthio)phosphoryl][(4-chlorophenyl)methyl]amine | Moderate cytotoxicity | 55 |
| [dipropylphosphoryl][(4-bromophenyl)methyl]amine | High antimicrobial activity | 30 |
This table illustrates that while similar compounds exhibit varying degrees of biological activity, this compound shows promising results particularly in cytotoxicity assays.
Q & A
Basic Research Question
- Spectroscopy :
- and NMR identify proton environments and carbon frameworks, with NMR confirming phosphoryl group integrity.
- IR spectroscopy verifies P=O and C-Br stretches (~1250 cm and ~550 cm, respectively) .
- Crystallography :
How does the compound act as a ligand in coordination chemistry, and what redox properties does it impart to metal complexes?
Advanced Research Question
- Ligand Behavior : The phosphoryl sulfur and amine nitrogen serve as donor atoms, forming complexes with transition metals (e.g., Cu, Ru). Steric effects from propylsulfanyl groups influence coordination geometry, favoring distorted tetrahedral or square-planar configurations .
- Redox Properties :
- Comparative studies with bis(pyridinylmethyl)amine ligands show that sulfur substituents lower redox potentials (e.g., Cu/Cu ~ +0.15 V vs. +0.25 V for oxygen analogs), enhancing stabilization of high-valent metal centers .
- Ru(II) complexes exhibit photochemical reactivity, such as accelerated acetonitrile dissociation under UV light, enabling applications in photoactivated catalysis .
What methodologies enable stereoselective synthesis using this compound as a phosphoryl-based reagent?
Advanced Research Question
The compound can function as a Horner–Wadsworth–Emmons (HWE) reagent analog for α,β-unsaturated ester synthesis:
Reaction Design : Aldehydes react with the phosphoryl group, where the propylsulfanyl substituents control stereochemistry.
Diastereodivergence :
- Z-Selectivity : Bulky sulfur groups (e.g., propylsulfanyl) favor cis-adducts via steric hindrance.
- E-Selectivity : Electron-withdrawing bromophenyl groups stabilize trans-configurations through electronic effects .
Optimization : Solvent polarity (e.g., THF vs. DCM) and temperature modulate selectivity, with yields >80% achievable under inert conditions .
How do computational studies predict the compound’s reactivity and interactions with biological targets?
Advanced Research Question
- Density Functional Theory (DFT) :
- MD Simulations :
- Simulations in lipid bilayers suggest enhanced membrane permeability due to logP ~3.5, making it suitable for CNS-targeted drug candidates .
What are the challenges in resolving contradictory crystallographic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
